molecular formula C10H9BrO5 B13577747 2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid

2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid

Cat. No.: B13577747
M. Wt: 289.08 g/mol
InChI Key: GWEAOBDQFAYFLC-UHFFFAOYSA-N
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Description

2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid is an organic compound that features a brominated dihydrobenzo dioxin moiety linked to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin followed by the introduction of an acetic acid moiety. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent reaction with chloroacetic acid or its derivatives introduces the acetic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The brominated moiety can be oxidized to form corresponding oxides.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated dioxin oxides, while reduction may produce hydrogenated dioxin derivatives.

Scientific Research Applications

2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid involves its interaction with specific molecular targets. The brominated dioxin moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The acetic acid group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (S)- (8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
  • 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Uniqueness

2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid is unique due to its specific combination of a brominated dioxin moiety and an acetic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9BrO5

Molecular Weight

289.08 g/mol

IUPAC Name

2-[(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)oxy]acetic acid

InChI

InChI=1S/C10H9BrO5/c11-7-3-6(16-5-9(12)13)4-8-10(7)15-2-1-14-8/h3-4H,1-2,5H2,(H,12,13)

InChI Key

GWEAOBDQFAYFLC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)OCC(=O)O

Origin of Product

United States

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